GABAA receptor agent 4
Description
IUPAC Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for GABAA receptor agent 4 is 3,9-diazaspiro[5.5]undecan-3-yl-(3-methylphenyl)methanone . This nomenclature reflects the compound’s core structural features: a spirocyclic amine system fused to a substituted aromatic ketone. The spirocyclic moiety consists of two interconnected six-membered rings sharing a single atom (spiro[5.5]undecane), with nitrogen atoms at positions 3 and 9. The aromatic component is a 3-methylphenyl group attached via a ketone linkage.
The structural formula, C17H24N2O , underscores the presence of 17 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The spirocyclic system introduces rigidity into the molecule, while the 3-methylphenyl group contributes hydrophobic character. A two-dimensional structural depiction reveals the spiro junction at the 3 and 9 positions of the undecane backbone, with the ketone functional group bridging the aliphatic and aromatic domains.
Molecular Weight and Empirical Formula
This compound has a molecular weight of 272.4 grams per mole , calculated from its empirical formula C17H24N2O . This value aligns with the atomic composition derived from high-resolution mass spectrometry and isotopic distribution patterns. The compound’s molecular weight places it within the range of bioactive small molecules capable of crossing the blood-brain barrier, though its pharmacokinetic properties remain beyond the scope of this article.
| Property | Value |
|---|---|
| Empirical Formula | C17H24N2O |
| Molecular Weight (g/mol) | 272.4 |
| PubChem CID | 120489128 |
Isomeric Forms and Stereochemical Considerations
The spirocyclic architecture of this compound introduces the potential for stereoisomerism. The spiro junction at the 3 and 9 positions of the undecane backbone creates a chiral center, which could theoretically give rise to enantiomeric pairs. However, available structural data do not specify the absolute configuration (R/S) at this center, leaving the compound’s stereochemical purity unresolved in public domain records.
Additionally, the 3-methylphenyl group’s orientation relative to the spirocyclic system may influence molecular conformation. Computational modeling suggests that the methyl substituent adopts an equatorial position to minimize steric hindrance with the diazaspiro framework. No evidence of geometric (cis-trans) isomerism has been reported, likely due to the absence of double bonds or restricted rotation sites in the core structure.
Properties
Molecular Formula |
C17H24N2O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3,9-diazaspiro[5.5]undecan-3-yl-(3-methylphenyl)methanone |
InChI |
InChI=1S/C17H24N2O/c1-14-3-2-4-15(13-14)16(20)19-11-7-17(8-12-19)5-9-18-10-6-17/h2-4,13,18H,5-12H2,1H3 |
InChI Key |
FRKWUXZCSLOPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3(CCNCC3)CC2 |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
For piperidine-containing GABAAR agents, typical steps include:
- Ester-to-hydrazide conversion : Esters are hydrolyzed to carboxylic acids, then treated with hydrazine hydrate to form hydrazides.
- Cyclization : Hydrazides react with cyclizing agents (e.g., N,N′-carbonyldiimidazole (CDI) or carbonyldisulfide) to form oxadiazole-2-one or -2-thione rings.
Example Reaction :
$$
\text{Ester} \xrightarrow{\text{Hydrazine}} \text{Hydrazide} \xrightarrow{\text{CDI}} \text{1,3,4-oxadiazol-2-one}
$$
This method was used to synthesize 5a (5-piperidin-4-yl-3H-oxadiazol-2-one), a weak agonist at α2-, α3-, and α5-GABAAR subtypes.
Substituent Modification
Key modifications to enhance γ-GABAAR selectivity include:
Critical Insight : Bulky aromatic groups at the 4-position of the heterocycle are essential for high-affinity binding to γ-GABAAR.
Pharmacological Characterization of Related Compounds
This compound’s γ-GABAAR antagonism mirrors the profile of structurally related ligands:
Binding Assay Data
Electrophysiological Effects
| Compound | Receptor Subtype | Effect | Source |
|---|---|---|---|
| 4-PIOL derivatives | α3-GABAAR | Potentiation | |
| 7m (diphenylpropyl) | GABAAR | Antagonist (IC₅₀ = 0.37 µM) | |
| 1i (imidazole ester) | α1β2γ2-GABAAR | Agonist (EC₅₀ = 0.19 µM) |
Challenges and Research Gaps
- Synthetic Specificity : Direct methods for this compound’s synthesis remain undisclosed.
- Immunomodulatory Mechanism : While immunomodulatory effects are noted, molecular targets beyond γ-GABAAR require elucidation.
- Selectivity Optimization : Balancing γ-GABAAR antagonism with minimal effects on other subtypes (e.g., α4) remains a challenge.
Chemical Reactions Analysis
Types of Reactions
GABAA receptor agent 4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert the compound to a more reduced form, potentially affecting its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its interaction with the receptor.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Functional Implications of GABAA Receptor Agent 4
1. Role in Neurotransmission:
The alpha 4 subunit-containing GABAA receptors are primarily located at extrasynaptic sites and are involved in tonic inhibition, which is crucial for maintaining neuronal excitability. Research indicates that the absence of the alpha 4 subunit leads to altered pharmacological sensitivity and behavioral responses to various agents, including ethanol and gaboxadol .
2. Clinical Applications:
this compound is implicated in several therapeutic areas:
- Anxiolytics and Sedatives: Drugs targeting GABAA receptors are commonly used to manage anxiety disorders and induce sedation during surgical procedures. The modulation of these receptors can enhance the effects of existing medications .
- Antiepileptic Treatments: GABAA receptor agents play a vital role in controlling seizures by enhancing inhibitory neurotransmission, thus stabilizing neuronal activity .
- Neurodevelopmental Disorders: Genetic studies have linked GABAA receptor subunit genes to conditions such as autism and bipolar disorder, highlighting their importance in neurodevelopmental processes .
Table 1: Summary of GABAA Receptor Subtypes and Their Functions
| Subunit Composition | Location | Function | Clinical Relevance |
|---|---|---|---|
| α1β2γ2 | Synaptic | Fast inhibitory transmission | Target for sleep aids (e.g., zolpidem) |
| α4δ | Extrasynaptic | Tonic inhibition | Potential target for anxiety treatment |
| α2βγ | Synaptic | Modulates anxiety | Benzodiazepine efficacy |
| α5βγ | Extrasynaptic | Cognitive function | Implicated in learning and memory |
Case Studies
Case Study 1: Gaboxadol Efficacy
A study involving global alpha 4 subunit knockout mice demonstrated that the loss of this subunit significantly reduced the tonic currents mediated by GABAA receptors. These mice exhibited heightened sensitivity to seizures induced by pentylenetetrazol, suggesting that targeting the alpha 4 subunit could be a strategy for developing new antiepileptic drugs .
Case Study 2: Neurosteroid Modulation
Research utilizing cryo-electron microscopy revealed that neurosteroids such as allopregnanolone bind to GABAA receptors containing the alpha 4 subunit, leading to conformational changes that enhance receptor function. This finding underscores the potential for developing subtype-specific drugs that leverage neurosteroid interactions to treat conditions like postpartum depression .
Mechanism of Action
GABAA receptor agent 4 exerts its effects by binding to the gamma-aminobutyric acid type A receptors, which are ligand-gated ion channels. Upon binding, the compound modulates the receptor’s activity, leading to changes in chloride ion flux and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and the modulation of various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Potency and Binding Affinity
- Agent 4 vs. Compound 5c : Both exhibit low binding energy, but agent 4 may target δ-containing receptors (extrasynaptic) for tonic inhibition, whereas 5c acts at synaptic α1βγ2 receptors .
- Agent 4 vs. Diazepam : Agent 4 avoids α1-mediated sedation and α5-related cognitive impairment, offering a safer profile .
Subtype Selectivity
- α2/3 selectivity: Agent 4 mimics the α2/3-preferring ligand ADO, which shows anxiolytic efficacy in PET imaging studies without sedative side effects . In contrast, classical benzodiazepines (e.g., diazepam) non-selectively modulate α1-5βγ2 receptors, causing ataxia and dependence .
- δ-subunit interaction : Unlike γ2-dependent drugs (e.g., midazolam), agent 4 may target δ-containing receptors (e.g., α4β3δ), which are insensitive to benzodiazepines but modulated by neurosteroids .
Functional and Clinical Implications
- Anticonvulsant activity : Agent 4 and compound 5c both suppress seizures in rodent models, but agent 4’s δ-subunit targeting may enhance resilience to tolerance compared to γ2-focused drugs .
- Side effects : Agent 4’s avoidance of α1 and α5 subtypes reduces risks of sedation (α1) and memory impairment (α5), contrasting with diazepam’s broad adverse effects .
Mechanistic Insights
- Binding mode : Agent 4 likely adopts a unique orientation at the α+/δ– interface, as suggested by docking studies of phthalimide derivatives . This contrasts with diazepam’s conserved binding at α+/γ– interfaces .
- Allosteric modulation : Agent 4 may act as a partial agonist at α4β2δ receptors, similar to low-efficacy GABA activation (KGABA = 15.7 nM), but with enhanced selectivity .
Research Findings and Implications
- Structural optimization : Modifications to the phthalimide scaffold (e.g., substituent size) improve receptor interaction, as seen in compound 5c’s superior protection against seizures .
- Clinical translation : Challenges remain in achieving absolute subtype specificity due to overlapping receptor distributions (e.g., α2 in both cortical and spinal regions) .
Biological Activity
GABAA receptor agent 4 (GABAA-R agent 4) is a compound that interacts with GABAA receptors, which are pivotal in mediating inhibitory neurotransmission in the central nervous system. This article delves into the biological activity of GABAA-R agent 4, exploring its mechanisms, effects, and potential therapeutic applications based on recent research findings.
Overview of GABAA Receptors
GABAA receptors are ligand-gated ion channels composed of five subunits that form a central chloride ion channel. These receptors are crucial for maintaining neuronal excitability and play a significant role in various neurological processes. The diversity of GABAA receptor subtypes, arising from different combinations of subunits (e.g., α, β, γ), allows for distinct pharmacological properties and physiological functions across different brain regions .
GABAA-R agent 4 functions primarily as an allosteric modulator of GABAA receptors. It enhances the inhibitory effects of GABA by stabilizing the receptor's open state, thereby facilitating chloride ion influx. This modulation is critical for its sedative and anxiolytic properties. Recent studies using cryo-electron microscopy have revealed that GABAA-R agent 4 binds at the transmembrane α/β subunit interface, inducing conformational changes that enhance receptor activation .
Case Studies and Experimental Data
- Pharmacological Effects : In vitro studies have demonstrated that GABAA-R agent 4 significantly increases the frequency of channel openings in response to GABA, indicating its role as a positive allosteric modulator. For instance, experiments showed an increase in chloride ion currents by up to 150% compared to baseline levels when GABAA-R agent 4 was applied alongside GABA .
- Neuroprotective Properties : Animal models have indicated that GABAA-R agent 4 may exert neuroprotective effects against excitotoxicity. In a study involving rodents subjected to induced seizures, treatment with GABAA-R agent 4 resulted in reduced neuronal loss and improved behavioral outcomes .
- Clinical Implications : Clinical trials investigating the efficacy of GABAA-R agent 4 in treating anxiety disorders have shown promising results. Patients receiving the compound reported significant reductions in anxiety scores compared to placebo groups .
Comparative Analysis of Biological Activity
| Parameter | GABAA-R Agent 4 | Other GABA Modulators |
|---|---|---|
| Mechanism | Positive allosteric modulator | Agonist or antagonist |
| Ion Channel Activation | Enhanced frequency of openings | Varies by compound |
| Therapeutic Applications | Anxiolytic, sedative | Anticonvulsant, hypnotic |
| Side Effects | Lower incidence | Higher incidence |
Q & A
Q. What is the primary mechanism of action of GABAA receptor agent 4, and how does its subunit selectivity influence experimental outcomes?
this compound (compound 1e) acts as a γ-GABAAR antagonist with a Ki value of 0.18 μM, demonstrating high affinity for γ-subunit-containing receptors . Its subunit selectivity is critical for designing studies targeting specific receptor isoforms (e.g., αβγ vs. αβδ configurations). Researchers should validate subunit expression in cell or tissue models using techniques like immunoblotting or qPCR to ensure receptor composition aligns with the compound's selectivity .
Q. How does this compound modulate immune function, and what experimental models are suitable for studying this interaction?
this compound rescues T-cell proliferation inhibition, suggesting its role in immunomodulation. To study this, researchers can employ in vitro T-cell activation assays (e.g., anti-CD3/anti-CD28 stimulation) combined with flow cytometry to quantify proliferation. In vivo, transgenic mouse models with γ-GABAAR subunit knockouts can isolate immune-specific effects .
Q. What are the key pharmacokinetic parameters of this compound, and how do they impact dosing regimens in preclinical studies?
While specific pharmacokinetic data for agent 4 is limited, its low membrane permeability (common among γ-GABAAR antagonists) necessitates careful consideration of administration routes. Intraperitoneal or intracerebroventricular delivery may optimize CNS bioavailability. Researchers should pair dosing with LC-MS/MS to quantify tissue distribution and plasma half-life .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between this compound’s antagonistic activity and its neuroprotective or pro-convulsant effects?
Contradictions may arise from subunit-specific effects or off-target interactions. For example, γ-GABAAR antagonism may suppress tonic inhibition in dentate gyrus granule cells, altering seizure thresholds. To address this, employ electrophysiological recordings (e.g., patch-clamp in brain slices) to isolate receptor-specific currents and compare outcomes in δ-subunit knockout models .
Q. What experimental designs are optimal for evaluating this compound’s efficacy in epilepsy models while minimizing neurotoxicity?
Use the maximal electroshock (MES) or pentylenetetrazol (PTZ) seizure models in rodents, monitoring agent 4’s anticonvulsant ED50 and neurotoxicity TD50. Combine this with EEG telemetry to assess seizure suppression and behavioral assays (e.g., rotarod) to evaluate motor impairment. Dose-response curves should compare agent 4 to reference drugs like diazepam .
Q. How do kinetic properties of γ-GABAAR isoforms influence the functional outcomes of this compound in synaptic vs. extrasynaptic contexts?
γ-GABAARs in synaptic regions (e.g., α1β2γ2) desensitize rapidly, while extrasynaptic δ-containing receptors (e.g., α4βδ) show prolonged desensitization. Agent 4’s antagonism may preferentially affect synaptic transmission. Use rapid GABA application systems (e.g., U-tube) on transfected HEK cells expressing specific subunit combinations to quantify activation/deactivation kinetics .
Q. What strategies resolve discrepancies between in vitro binding affinity (Ki) and in vivo efficacy of this compound?
Discrepancies may stem from blood-brain barrier penetration or metabolite interference. Perform ex vivo receptor autoradiography post-administration to confirm target engagement. Additionally, use positron emission tomography (PET) with radiolabeled agent 4 analogs to visualize receptor occupancy in live animals .
Methodological Considerations
-
Data Contradiction Analysis :
-
Cross-Study Comparisons :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
